4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a diethylamino group, a phenyl ring, a furan ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Diethylamino Phenyl Intermediate: This step involves the reaction of diethylamine with a suitable phenyl precursor under controlled conditions to form the diethylamino phenyl intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with a furan-containing compound to form the furan-substituted intermediate.
Cyclization: The furan-substituted intermediate undergoes cyclization to form the pyrazole ring, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenol
- 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzamide
- Tetra (4- (diethylamino)phenyl)ethene
Uniqueness
4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-4-26(5-2)17-10-8-16(9-11-17)13-22-19-15-24-25(3)20(19)21(27)23-14-18-7-6-12-28-18/h6-13,15H,4-5,14H2,1-3H3,(H,23,27) |
InChI Key |
QISDOGJSFGUWHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=C(N(N=C2)C)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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